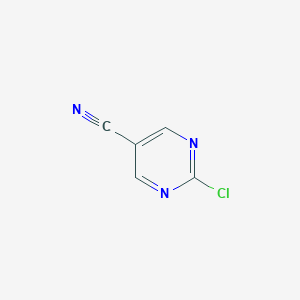

2-Chloropyrimidine-5-carbonitrile

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-chloropyrimidine-5-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2ClN3/c6-5-8-2-4(1-7)3-9-5/h2-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXQSUQZXESNFNH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=N1)Cl)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00614368 | |

| Record name | 2-Chloropyrimidine-5-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00614368 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1753-50-0 | |

| Record name | 2-Chloropyrimidine-5-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00614368 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Chloro-5-pyrimidinecarbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Guide: 2-Chloropyrimidine-5-carbonitrile (CAS No. 1753-50-0)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Chloropyrimidine-5-carbonitrile, a key intermediate in medicinal chemistry and materials science. It covers its chemical and physical properties, safety and handling guidelines, and detailed experimental protocols for its synthesis and common reactions.

Chemical Identity and Properties

This compound is a halogenated pyrimidine derivative featuring a nitrile group, making it a versatile building block for the synthesis of a wide range of heterocyclic compounds.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 1753-50-0 | [1][2] |

| Molecular Formula | C₅H₂ClN₃ | [3][4] |

| Molecular Weight | 139.54 g/mol | [1][4] |

| Appearance | Solid (likely white or off-white) | [3][5] |

| Solubility | Low solubility in water. Soluble in common organic solvents such as dichloromethane and chloroform. | [5] |

| Storage | Store in a cool, dry, well-ventilated area, away from heat sources and open flames. Keep in a tightly sealed container to prevent moisture absorption and decomposition. Store separately from incompatible substances like strong oxidizers and acids. | [3][5] |

Note: Specific melting and boiling points are not consistently reported in the literature. Experimental determination is recommended for precise values.

Safety and Handling

This compound is a hazardous substance and should be handled with appropriate safety precautions in a laboratory setting.

Table 2: Hazard and Precautionary Statements

| Category | Statement | Source(s) |

| Hazard Statements | H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H332: Harmful if inhaled. H335: May cause respiratory irritation. | [3] |

| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P280: Wear protective gloves/protective clothing/eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [3] |

Always consult the full Safety Data Sheet (SDS) before handling this compound. Personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. Work should be conducted in a well-ventilated fume hood.

Experimental Protocols

The following sections provide detailed methodologies for the synthesis and key reactions of this compound. These protocols are based on established procedures for similar compounds and should be adapted and optimized as necessary for specific experimental conditions.

Synthesis of this compound

A common route for the synthesis of 2-chloropyrimidines is via a Sandmeyer-type reaction from the corresponding 2-aminopyrimidine.

Experimental Protocol: Synthesis from 2-Aminopyrimidine-5-carbonitrile

Materials:

-

2-Aminopyrimidine-5-carbonitrile

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Nitrite (NaNO₂)

-

Water (H₂O)

-

30% Sodium Hydroxide (NaOH) solution

-

Ether

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Isopentane

Procedure:

-

In a three-necked round-bottomed flask equipped with a stirrer and a low-temperature thermometer, place concentrated hydrochloric acid and cool the solution to 0°C.

-

Add 2-aminopyrimidine-5-carbonitrile portion-wise with stirring until a homogeneous solution is obtained.

-

Cool the solution to -15°C.

-

Prepare a cold solution of sodium nitrite in water.

-

Add the cold sodium nitrite solution dropwise to the reaction mixture over a period of approximately one hour, maintaining the temperature between -15°C and -10°C.

-

Stir the solution for an additional hour, allowing the temperature to rise to -5°C.

-

Carefully neutralize the mixture to a pH of approximately 7 with a 30% solution of sodium hydroxide, ensuring the temperature does not exceed 0°C.

-

Collect the resulting solid, consisting of this compound and sodium chloride, by filtration.

-

Wash the solid thoroughly with ether to dissolve the product.

-

Extract the cold aqueous solution with multiple portions of ether.

-

Combine the ether extracts and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure.

-

Recrystallize the residue from isopentane to yield purified this compound.[6]

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the pyrimidine ring, further activated by the chloro and cyano groups, makes this compound an excellent substrate for nucleophilic aromatic substitution reactions.

Experimental Protocol: Amination with a Primary or Secondary Amine

Materials:

-

This compound

-

Amine (e.g., piperidine, morpholine, or a primary amine)

-

Diisopropylethylamine (DIPEA) or other non-nucleophilic base

-

Solvent (e.g., Ethanol, N,N-Dimethylformamide (DMF))

Procedure:

-

To a reaction vessel, add this compound and the chosen solvent.

-

Add the amine (typically 1.1 to 2 equivalents).

-

Add the non-nucleophilic base (typically 1.1 to 2 equivalents).

-

Heat the reaction mixture with stirring. The reaction temperature and time will depend on the nucleophilicity of the amine and the solvent used (e.g., reflux in ethanol or heating at 80-120°C in DMF).

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

If a precipitate forms, collect it by filtration. Otherwise, remove the solvent under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to obtain the desired 2-aminopyrimidine-5-carbonitrile derivative.[7][8]

Suzuki-Miyaura Cross-Coupling

The chlorine atom at the 2-position can be readily displaced via palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form C-C bonds.

Experimental Protocol: Coupling with an Arylboronic Acid

Materials:

-

This compound

-

Arylboronic acid

-

Palladium catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃)

-

Ligand (if required, e.g., XPhos)

-

Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃)

-

Anhydrous solvent (e.g., 1,4-Dioxane, Toluene, DMF)

-

Water (for biphasic systems)

Procedure:

-

To a dry Schlenk flask under an inert atmosphere (e.g., Argon or Nitrogen), add this compound, the arylboronic acid (typically 1.1 to 1.5 equivalents), and the base (typically 2-3 equivalents).

-

Add the palladium catalyst (typically 1-5 mol%) and ligand, if necessary.

-

Add the anhydrous solvent and water if a biphasic system is used.

-

Degas the reaction mixture by bubbling with an inert gas for 10-15 minutes.

-

Heat the reaction mixture to the desired temperature (typically 80-110°C) with vigorous stirring.

-

Monitor the reaction by TLC or LC-MS until the starting material is consumed.

-

Cool the reaction to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to yield the 2-aryl-pyrimidine-5-carbonitrile derivative.[3][9]

Spectroscopic Data

Expected Spectroscopic Features:

-

¹H NMR: Signals corresponding to the two protons on the pyrimidine ring would be expected in the aromatic region, with their chemical shifts and coupling constants influenced by the electron-withdrawing chloro and cyano groups.

-

¹³C NMR: Resonances for the five carbon atoms of the pyrimidine ring and the nitrile carbon would be observed. The carbon attached to the chlorine atom would show a characteristic chemical shift.

-

IR Spectroscopy: A sharp, strong absorption band characteristic of the nitrile (C≡N) stretching vibration would be expected around 2230-2210 cm⁻¹.

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound, along with a characteristic isotopic pattern for a molecule containing one chlorine atom (M+ and M+2 peaks in an approximate 3:1 ratio).

For definitive structural confirmation, it is essential to acquire and interpret the full set of spectroscopic data for the synthesized compound.

References

- 1. japsonline.com [japsonline.com]

- 2. 2-Chloro-5-pyrimidinecarbonitrile | C5H2ClN3 | CID 21473592 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. This compound | 1753-50-0 [chemicalbook.com]

- 5. Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. A Greener and Efficient Method for Nucleophilic Aromatic Substitution of Nitrogen-Containing Fused Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 8. m.youtube.com [m.youtube.com]

- 9. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Solubility and Stability of 2-Chloropyrimidine-5-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available data on the solubility and stability of 2-Chloropyrimidine-5-carbonitrile (CAS No: 1753-50-0), a key intermediate in chemical synthesis. Due to the nature of this compound as a synthetic building block, publicly available experimental data is limited. This guide summarizes the existing information, provides predicted values, and outlines detailed experimental protocols for researchers to determine these crucial physicochemical properties in their own laboratories.

Physicochemical Properties

This compound is a solid at room temperature.[1] Key identifying information and computed physicochemical properties are summarized in the tables below. It is important to note that while predicted data provides useful estimates, experimentally determined values are essential for rigorous scientific and developmental work.

Table 1: General and Predicted Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₅H₂ClN₃ | [2] |

| Molecular Weight | 139.54 g/mol | [2] |

| Appearance | Light brown to yellow solid | [3] |

| Melting Point | 130-132 °C | [3] |

| Boiling Point (Predicted) | 331.3 ± 15.0 °C | [3] |

| Density (Predicted) | 1.43 ± 0.1 g/cm³ | [3] |

| pKa (Predicted) | -4.13 ± 0.22 | [3] |

Solubility Data

There is a lack of quantitative, experimentally determined solubility data for this compound in the public domain. However, qualitative descriptions for a structurally similar isomer, 5-Chloropyrimidine-2-carbonitrile, suggest it has low solubility in water and is soluble in common organic solvents such as dichloromethane and chloroform.[4] This suggests a similar solubility profile for this compound.

Table 2: Qualitative and Predicted Solubility of this compound

| Solvent | Solubility | Source / Rationale |

| Water | Low / Poor | Based on data for the related isomer, 5-Chloropyrimidine-2-carbonitrile.[4] |

| Dichloromethane | Soluble | Based on data for the related isomer, 5-Chloropyrimidine-2-carbonitrile.[4] |

| Chloroform | Soluble | Based on data for the related isomer, 5-Chloropyrimidine-2-carbonitrile.[4] |

For drug development and process chemistry, obtaining precise quantitative solubility data is critical. The following section details a standard protocol for determining the thermodynamic solubility of a compound like this compound.

Experimental Protocol: Thermodynamic Solubility Determination (Shake-Flask Method)

The shake-flask method is a widely accepted and reliable technique for determining the thermodynamic solubility of a compound.

Objective: To determine the saturation concentration of this compound in a specific solvent at a controlled temperature.

Materials:

-

This compound (solid)

-

Selected solvents (e.g., water, phosphate buffer pH 7.4, ethanol, DMSO)

-

Scintillation vials or glass flasks with screw caps

-

Orbital shaker with temperature control

-

Analytical balance

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE or PVDF)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Volumetric flasks and pipettes

Procedure:

-

Preparation: Add an excess amount of solid this compound to a series of vials, each containing a known volume of the desired solvent. The excess solid is crucial to ensure that a saturated solution is formed.

-

Equilibration: Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C). Shake the samples for a predetermined period (typically 24-48 hours) to allow the system to reach equilibrium.

-

Phase Separation: After equilibration, allow the vials to stand to let the excess solid settle. For fine suspensions, centrifugation may be necessary to pellet the undissolved solid.

-

Sample Collection and Filtration: Carefully withdraw an aliquot of the supernatant using a syringe. Immediately filter the sample through a syringe filter to remove any remaining solid particles.

-

Dilution: Accurately dilute the filtered sample with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantification: Analyze the diluted samples using a validated HPLC method to determine the concentration of this compound.

-

Calculation: Calculate the solubility of the compound in the original solvent, taking into account the dilution factor. The result is typically expressed in mg/mL or µg/mL.

Caption: Workflow for Thermodynamic Solubility Determination.

Stability Data

Recommended Storage Conditions: To ensure stability, the compound should be stored under an inert atmosphere (e.g., nitrogen or argon) at 2-8°C.[1] It should be protected from heat, flames, sparks, and oxidizing agents.[5]

Potential Degradation Pathway

The primary anticipated degradation pathway for this compound in aqueous media is the hydrolysis of the C-Cl bond to form 2-hydroxy-pyrimidine-5-carbonitrile. This reaction is likely to be influenced by pH, with faster rates expected under basic conditions.

Caption: Proposed Hydrolysis of this compound.

Experimental Protocol: Forced Degradation and Stability-Indicating Method Development

To assess the stability of this compound and identify potential degradation products, a forced degradation study is recommended. This is a crucial step in developing a stability-indicating analytical method, typically using HPLC.

Objective: To investigate the degradation of this compound under various stress conditions and develop an HPLC method that can separate the parent compound from its degradation products.

Materials:

-

This compound

-

Hydrochloric acid (HCl) solution (e.g., 0.1 M)

-

Sodium hydroxide (NaOH) solution (e.g., 0.1 M)

-

Hydrogen peroxide (H₂O₂) solution (e.g., 3%)

-

High-intensity light source (for photostability)

-

Oven for thermal stress

-

HPLC system with a photodiode array (PDA) or mass spectrometry (MS) detector

-

pH meter

Procedure:

-

Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol).

-

Stress Conditions:

-

Acidic Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at an elevated temperature (e.g., 60°C).

-

Basic Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at room temperature or a slightly elevated temperature.

-

Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep it at room temperature.

-

Thermal Degradation: Expose the solid compound and a solution to dry heat (e.g., 80°C).

-

Photolytic Degradation: Expose a solution of the compound to high-intensity UV or visible light.

-

-

Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours). Neutralize the acidic and basic samples before analysis.

-

HPLC Analysis: Analyze the stressed samples using an HPLC-PDA or HPLC-MS system. The goal is to develop a chromatographic method (column, mobile phase, gradient) that achieves baseline separation between the peak for this compound and any new peaks that appear due to degradation.

-

Peak Purity Analysis: Use the PDA detector to assess the peak purity of the parent compound at each time point to ensure no co-eluting degradants.

-

Mass Balance: If possible, calculate the mass balance to account for the parent compound and all major degradation products.

References

- 1. This compound | 1753-50-0 [sigmaaldrich.com]

- 2. This compound - CAS:1753-50-0 - Abovchem [abovchem.com]

- 3. This compound | 1753-50-0 [chemicalbook.com]

- 4. 5-Chloropyrimidine-2-Carbonitrile | Properties, Uses, Safety Data & Supplier China | High Purity Chemical Manufacturer [nj-finechem.com]

- 5. This compound | CAS#:1753-50-0 | Chemsrc [chemsrc.com]

Synthesis and Characterization of 2-Chloropyrimidine-5-carbonitrile: A Technical Guide

This in-depth technical guide provides a comprehensive overview of the synthesis and characterization of 2-Chloropyrimidine-5-carbonitrile, a key intermediate in the development of various pharmaceutical compounds. This document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed experimental protocols and data presentation to facilitate its practical application.

Physicochemical Properties

This compound is a solid compound with the molecular formula C₅H₂ClN₃.[1][2] Key physicochemical properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Weight | 139.54 g/mol | [1] |

| IUPAC Name | This compound | [1] |

| CAS Number | 1753-50-0 | |

| Physical Form | Solid | |

| Storage Temperature | 2-8°C under inert atmosphere |

Synthesis Pathway

The synthesis of this compound can be achieved through a two-step process. The first step involves the synthesis of the precursor, 2-amino-5-cyanopyrimidine. The second step is the conversion of the amino group to a chloro group via a Sandmeyer-type reaction.

Experimental Protocols

Step 1: Synthesis of 2-Amino-5-cyanopyrimidine

While various methods exist for the synthesis of aminopyrimidines, a common approach involves the condensation of malononitrile with guanidine.

Materials:

-

Malononitrile

-

Guanidine hydrochloride

-

Sodium ethoxide

-

Ethanol

Procedure:

-

Dissolve guanidine hydrochloride in ethanol and add a solution of sodium ethoxide in ethanol.

-

To this solution, add malononitrile dropwise with stirring.

-

Reflux the reaction mixture for several hours.

-

After cooling, the product precipitates and can be collected by filtration.

-

Recrystallize the crude product from a suitable solvent to obtain pure 2-amino-5-cyanopyrimidine.

Step 2: Synthesis of this compound via Sandmeyer Reaction

This protocol is adapted from the established procedure for the synthesis of 2-chloropyrimidine from 2-aminopyrimidine.[3]

Materials:

-

2-Amino-5-cyanopyrimidine

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Nitrite (NaNO₂)

-

Copper(I) Chloride (CuCl)

-

Ice

-

Sodium Hydroxide (NaOH) solution

-

Ether or other suitable organic solvent

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

-

In a three-necked flask equipped with a stirrer and a thermometer, dissolve 2-amino-5-cyanopyrimidine in concentrated hydrochloric acid, ensuring the temperature is maintained at or below 0°C using an ice-salt bath.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise to the reaction mixture, while vigorously stirring and maintaining the temperature between -5°C and 0°C. The rate of addition should be controlled to prevent a rapid rise in temperature and excessive evolution of nitrogen oxides.

-

After the addition is complete, continue stirring the mixture at the same temperature for an additional hour to ensure complete diazotization.

-

In a separate beaker, prepare a solution or suspension of copper(I) chloride in concentrated hydrochloric acid.

-

Slowly add the cold diazonium salt solution to the copper(I) chloride solution with continuous stirring. Nitrogen gas will be evolved.

-

After the evolution of nitrogen ceases, allow the reaction mixture to warm to room temperature and stir for an additional period.

-

Carefully neutralize the reaction mixture with a cold sodium hydroxide solution to a pH of approximately 7, while keeping the temperature below 5°C.

-

The crude product, which may precipitate, is collected by filtration.

-

Extract the aqueous layer with a suitable organic solvent (e.g., ether).

-

Combine the organic extracts and the filtered solid, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure.

-

The resulting solid can be purified by recrystallization from a suitable solvent to yield this compound.

Characterization

A general workflow for the characterization of the synthesized this compound is presented below.

Spectroscopic Data (Predicted)

The following tables summarize the expected spectroscopic data for this compound based on its chemical structure. Note that these are predicted values and experimental results may vary.

¹H NMR Spectroscopy

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~9.0 | Singlet | 1H | Pyrimidine C4-H |

| ~9.0 | Singlet | 1H | Pyrimidine C6-H |

¹³C NMR Spectroscopy

| Chemical Shift (δ, ppm) | Assignment |

| ~160 | C2 (C-Cl) |

| ~158 | C4 |

| ~158 | C6 |

| ~115 | C5 |

| ~115 | CN |

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Functional Group |

| ~2230 | C≡N (Nitrile) stretch |

| ~1600-1400 | C=C and C=N aromatic ring stretches |

| ~850-750 | C-Cl stretch |

Mass Spectrometry

| m/z | Assignment |

| 139/141 | [M]⁺ (Molecular ion peak with isotopic pattern for Chlorine) |

References

Spectroscopic Profile of 2-Chloropyrimidine-5-carbonitrile: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for 2-Chloropyrimidine-5-carbonitrile (CAS No: 1753-50-0), a key intermediate in pharmaceutical and materials science research. This document is intended for researchers, scientists, and drug development professionals, offering detailed predicted spectroscopic data (NMR, IR, MS) and the experimental protocols for their acquisition.

Compound Overview

This compound is a heterocyclic compound with the molecular formula C₅H₂ClN₃ and a molecular weight of 139.54 g/mol .[1] Its structure, featuring a pyrimidine ring substituted with a chloro group and a nitrile group, makes it a versatile building block in organic synthesis. Accurate spectroscopic characterization is crucial for its identification and quality control.

Predicted Spectroscopic Data

Due to the limited availability of public experimental spectra, the following data are predicted based on the analysis of structurally similar compounds and established spectroscopic principles.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The predicted chemical shifts for this compound are presented below.

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| ~9.1 | Singlet | H-4, H-6 |

Note: The two protons on the pyrimidine ring (H-4 and H-6) are chemically equivalent and are expected to appear as a single, sharp signal downfield due to the electron-withdrawing effects of the nitrogen atoms, the chloro group, and the nitrile group.

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Assignment |

| ~162 | C-2 |

| ~158 | C-4, C-6 |

| ~115 | C-5 |

| ~114 | -C≡N |

Note: The carbon atoms in the pyrimidine ring are significantly deshielded. The carbon bearing the chloro group (C-2) is expected at a characteristic chemical shift. The nitrile carbon appears in the typical region for cyano groups.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The predicted characteristic absorption bands for this compound are summarized in the following table.

Table 3: Predicted IR Absorption Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100-3000 | Medium | Aromatic C-H stretch |

| ~2230 | Strong | C≡N stretch (nitrile) |

| ~1600-1550 | Medium-Strong | C=N and C=C ring stretching |

| ~1400-1300 | Medium | In-ring skeletal vibrations |

| ~850-750 | Strong | C-Cl stretch |

Note: The most prominent peaks are expected to be the strong absorption from the nitrile group and the bands corresponding to the pyrimidine ring and the carbon-chlorine bond.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of a molecule. For this compound, electron ionization (EI) would likely be used.

Table 4: Predicted Mass Spectrometry Data (EI)

| m/z | Relative Intensity | Assignment |

| 139/141 | High | [M]⁺ (Molecular ion peak, ~3:1 ratio due to ³⁵Cl/³⁷Cl isotopes) |

| 112/114 | Medium | [M - HCN]⁺ |

| 104 | Medium | [M - Cl]⁺ |

| 77 | Medium | [C₄H₂N₂]⁺ |

Note: The presence of a chlorine atom will result in a characteristic M/M+2 isotopic pattern with an approximate 3:1 intensity ratio. The fragmentation pattern is predicted to involve the loss of small, stable molecules like HCN and the chlorine radical.

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented above.

NMR Spectroscopy

-

Sample Preparation : Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃).

-

Instrumentation : Utilize a 500 MHz NMR spectrometer equipped with a 5 mm probe.

-

¹H NMR Acquisition :

-

Acquire a one-dimensional proton spectrum with a spectral width of 0-12 ppm.

-

Use a 30-degree pulse angle and a relaxation delay of 1-2 seconds.

-

Accumulate at least 16 scans to ensure a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition :

-

Acquire a one-dimensional carbon spectrum with proton decoupling.

-

Set the spectral width to 0-200 ppm.

-

Employ a 45-degree pulse angle and a relaxation delay of 2-5 seconds.

-

Accumulate a sufficient number of scans (e.g., 1024 or more) for adequate signal intensity.

-

-

Data Processing : Process the raw data using appropriate software by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak (CDCl₃: δ 7.26 ppm for ¹H and δ 77.16 ppm for ¹³C).

IR Spectroscopy

-

Sample Preparation : Prepare a KBr pellet by mixing a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder. Grind the mixture to a fine powder and press it into a transparent disk using a hydraulic press. Alternatively, for Attenuated Total Reflectance (ATR)-IR, place a small amount of the solid sample directly on the ATR crystal.

-

Instrumentation : Use a Fourier-transform infrared (FTIR) spectrometer.

-

Data Acquisition :

-

Record a background spectrum of the empty sample compartment or the clean ATR crystal.

-

Place the sample in the spectrometer and record the sample spectrum.

-

Scan the mid-infrared range from 4000 to 400 cm⁻¹.

-

Co-add at least 16 scans to improve the signal-to-noise ratio.

-

-

Data Processing : The final spectrum is presented as percent transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry

-

Sample Introduction : Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples or after separation by gas chromatography (GC-MS).

-

Instrumentation : Employ a mass spectrometer with an electron ionization (EI) source.

-

Ionization and Analysis :

-

Bombard the sample with electrons at a standard energy of 70 eV to induce ionization and fragmentation.

-

Accelerate the resulting ions into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

Detect the ions and record their mass-to-charge ratio (m/z).

-

-

Data Presentation : The mass spectrum is plotted as relative intensity versus m/z.

Workflow Visualization

The logical flow for the spectroscopic analysis of this compound is depicted in the following diagram.

Caption: Workflow for Spectroscopic Analysis.

References

A Technical Guide to 2-Chloropyrimidine-5-carbonitrile for Drug Discovery Professionals

An In-depth Overview of Commercial Availability, Purity, and Synthetic Methodologies

For researchers and scientists engaged in the dynamic field of drug development, the accessibility and quality of specialized chemical building blocks are of paramount importance. 2-Chloropyrimidine-5-carbonitrile, a key heterocyclic intermediate, presents significant utility in the synthesis of a diverse range of bioactive molecules. This technical guide provides a comprehensive overview of its commercial availability, typical purity levels, and detailed experimental protocols for its synthesis and analysis.

Commercial Availability and Purity

This compound (CAS Number: 1753-50-0) is readily available from a variety of chemical suppliers. The compound is typically offered in research-grade purities, generally equal to or greater than 95%. For ease of comparison, the following table summarizes the offerings from several prominent suppliers.

| Supplier | Catalog Number | Purity | Available Quantities |

| Sigma-Aldrich | AMBH2D6F01D8 | ≥97% | 250 mg, 1 g, 5 g |

| Apollo Scientific | 1753-50-0 | ≥95% | 1 g, 5 g, 25 g |

| Key Organics | MFCD10697145 | - | 1 mg, 0.5 g, 10 g, 25 g |

| Abovchem | AC182573 | ≥95% | - |

| BLD Pharm | 1753-50-0 | - | - |

| Manchester Organics | 1753-50-0 | - | - |

| Aladdin Scientific | C174993-1g | ≥97% | 1 g |

Note: Availability and catalog numbers are subject to change. Please consult the respective supplier's website for the most current information.

Experimental Protocols

While specific documented protocols for the synthesis of this compound can be limited in publicly accessible literature, a general and robust synthetic route can be derived from established methodologies for similar pyrimidine-based compounds. The following protocols are representative of common synthetic and analytical procedures.

Synthesis of this compound

The synthesis of this compound can be approached through a multi-step process, commencing with the condensation of ethyl cyanoacetate and thiourea, followed by chlorination.

Step 1: Synthesis of 2-Thio-4-amino-5-cyanopyrimidine

-

In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve sodium metal in absolute ethanol to prepare a fresh solution of sodium ethoxide.

-

To this solution, add ethyl cyanoacetate and thiourea.

-

Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the mixture to room temperature and neutralize with a suitable acid (e.g., acetic acid or dilute HCl) to precipitate the product.

-

Filter the resulting solid, wash with cold water and then ethanol, and dry under vacuum to yield 2-thio-4-amino-5-cyanopyrimidine.

Step 2: Chlorination to this compound

-

In a well-ventilated fume hood, suspend the 2-thio-4-amino-5-cyanopyrimidine in phosphorus oxychloride (POCl₃).

-

Carefully add a chlorinating agent, such as phosphorus pentachloride (PCl₅), portion-wise while stirring and maintaining the temperature below 40°C.

-

After the addition is complete, heat the mixture to reflux for 2-3 hours.

-

Cool the reaction mixture to room temperature and pour it carefully onto crushed ice with vigorous stirring.

-

The crude product will precipitate out of the aqueous solution.

-

Filter the solid, wash thoroughly with cold water until the filtrate is neutral, and then dry.

-

Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol or an ethanol/water mixture) or by column chromatography on silica gel.

Purity Determination by High-Performance Liquid Chromatography (HPLC)

The purity of the synthesized this compound can be quantitatively assessed using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).

-

Instrumentation: A standard HPLC system equipped with a UV detector.

-

Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: An isocratic or gradient mixture of acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid for improved peak shape). A typical starting condition could be a 60:40 (v/v) mixture of acetonitrile and water.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at a wavelength of 254 nm.

-

Sample Preparation: Dissolve a small, accurately weighed amount of the compound in the mobile phase to a concentration of approximately 0.5 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.

-

Analysis: Inject the sample and analyze the resulting chromatogram. The purity is determined by the ratio of the peak area of the main component to the total area of all peaks.

Logical and Signaling Pathway Visualizations

To aid in the conceptualization of experimental processes and the biological context of molecules derived from this compound, the following diagrams are provided.

Derivatives of pyrimidine-5-carbonitrile have been investigated as potent inhibitors of key signaling proteins in cancer progression, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Cyclooxygenase-2 (COX-2).[1][2]

References

An In-depth Technical Guide to the Safety and Handling of 2-Chloropyrimidine-5-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive safety and handling information for 2-Chloropyrimidine-5-carbonitrile (CAS No. 1753-50-0), a key intermediate in pharmaceutical synthesis. Adherence to these guidelines is critical to ensure the safety of laboratory personnel and the integrity of research.

Hazard Identification and Classification

This compound is classified as a hazardous substance. It is harmful if swallowed, in contact with skin, or if inhaled.[1] It is also known to cause skin and serious eye irritation.[2] The following table summarizes its GHS hazard statements.

| Hazard Code | Hazard Statement |

| H302 | Harmful if swallowed |

| H315 | Causes skin irritation |

| H319 | Causes serious eye irritation |

| H332 | Harmful if inhaled |

| H335 | May cause respiratory irritation |

Signal Word: Warning[3]

Physical and Chemical Properties

A clear understanding of the physical and chemical properties of a substance is fundamental to its safe handling.

| Property | Value | Reference |

| Molecular Formula | C5H2ClN3 | [1][4] |

| Molecular Weight | 139.54 g/mol | [4] |

| Appearance | Solid (likely white or off-white) | |

| Melting Point | 140-142 °C | [2] |

| Boiling Point | Data not available | [1] |

| Solubility | Soluble in common organic solvents like dichloromethane and chloroform. Low solubility in water. | |

| Purity | ≥95% - 97% | [2][3] |

Toxicological Information

While this compound is known to be harmful, comprehensive quantitative toxicological data, such as LD50 (lethal dose, 50%) or LC50 (lethal concentration, 50%), are not currently available in the public domain.[1] Toxicological properties have not been fully investigated. Therefore, it should be handled with the utmost care, assuming high toxicity.

Safe Handling and Storage

Proper handling and storage procedures are paramount to minimizing exposure risk.

Engineering Controls

All work with this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.[1] Eyewash stations and safety showers must be readily accessible in the immediate work area.

Personal Protective Equipment (PPE)

A comprehensive PPE regimen is mandatory when handling this compound.

| PPE Category | Specification |

| Eye Protection | Chemical safety goggles or a face shield. |

| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber). |

| Skin Protection | Laboratory coat and other protective clothing to prevent skin contact. |

| Respiratory | An approved respirator should be worn if dusts are generated or if working outside a fume hood. |

General Hygiene Practices

Wash hands thoroughly after handling the compound.[1] Contaminated clothing should be removed immediately and washed before reuse.[1] Do not eat, drink, or smoke in areas where the chemical is handled or stored.

Storage

Store in a tightly closed container in a cool, dry, and well-ventilated area.[1] The recommended storage temperature is between 2-8°C in an inert atmosphere.[3] Keep away from heat, sparks, and open flames.[1] It should be stored separately from incompatible materials such as strong oxidizing agents and acids.

Experimental Protocols

While specific experimental protocols for determining the safety parameters of this compound are not publicly available, the following general procedures for handling hazardous chemicals in a research setting should be strictly followed.

General Handling Procedure

This workflow outlines the critical steps for safely handling this compound from receipt to disposal.

Caption: Workflow for safe handling of this compound.

First Aid Measures

In the event of exposure, immediate action is crucial.

| Exposure Route | First Aid Procedure |

| Inhalation | Move the victim to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[1] |

| Skin Contact | Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation persists.[1] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1] |

| Ingestion | Do not induce vomiting. Wash out mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1] |

Accidental Release Measures

In the case of a spill, evacuate the area and ensure adequate ventilation. Wear appropriate personal protective equipment, including a respirator. Mix the spilled material with a non-combustible absorbent material such as sand or vermiculite, and sweep it up.[1] Place the mixture in a sealed container for disposal.[1] Do not allow the material to enter drains or waterways.[1]

Fire-Fighting Measures

Use dry chemical powder, carbon dioxide, or alcohol-resistant foam to extinguish a fire involving this material.[1] Firefighters should wear self-contained breathing apparatus and full protective clothing.[1] Hazardous combustion products may include carbon monoxide, carbon dioxide, nitrogen oxides, and hydrogen chloride gas.[1]

Disposal Considerations

Disposal of this compound and its containers must be done in accordance with all applicable federal, state, and local regulations. Contact a licensed professional waste disposal service to dispose of this material. Do not allow chemical to enter drains.[1]

This guide is intended to provide a comprehensive overview of the safety and handling precautions for this compound. It is not a substitute for a thorough review of the Safety Data Sheet (SDS) and proper laboratory safety training. Always prioritize safety and adhere to established protocols when working with this or any other hazardous chemical.

References

A Guide to the Reactivity of 2-Chloropyrimidine-5-carbonitrile: A Versatile Scaffold for Drug Discovery

Introduction

Pyrimidine and its derivatives are fundamental heterocyclic scaffolds that form the core of numerous natural and synthetic compounds with significant biological activity.[1] Their presence in the nucleobases of DNA and RNA underscores their biocompatibility, making them a privileged motif in medicinal chemistry.[1] Pyrimidine-containing drugs have demonstrated a wide range of therapeutic applications, including anticancer, antiviral, anti-inflammatory, and antibacterial activities.[1][2]

Among the vast array of pyrimidine building blocks, 2-Chloropyrimidine-5-carbonitrile stands out as a particularly valuable intermediate for the synthesis of complex, biologically active molecules. Its unique substitution pattern, featuring a reactive chlorine atom and a strongly electron-withdrawing nitrile group, endows it with a versatile and predictable reactivity profile. This guide provides an in-depth technical overview of the reactivity of this compound, tailored for researchers, scientists, and professionals in the field of drug development.

Core Reactivity and Chemical Properties

The reactivity of this compound is primarily dictated by the electronic properties of its substituted pyrimidine ring. The two nitrogen atoms within the ring act as electron sinks, rendering the carbon atoms, particularly at the 2-, 4-, and 6-positions, electron-deficient. This inherent electronic nature makes the scaffold highly susceptible to Nucleophilic Aromatic Substitution (SNAr) .

The chlorine atom at the C2 position serves as an excellent leaving group in these substitution reactions.[3][4] Furthermore, the presence of a potent electron-withdrawing nitrile (-C≡N) group at the C5 position significantly enhances the electrophilicity of the ring, further activating the C2 position for nucleophilic attack.[5] This combination of features makes this compound a highly reactive and selective substrate for a variety of chemical transformations.

Below is a summary of its key physical and chemical properties.

| Property | Value | Reference |

| CAS Number | 1753-50-0 | [6][7][8][9] |

| Molecular Formula | C₅H₂ClN₃ | [6][8] |

| Molecular Weight | 139.54 g/mol | [6][8] |

| IUPAC Name | This compound | [6] |

| Physical Form | Solid | |

| Storage Temperature | 2-8°C, Inert atmosphere |

Key Synthetic Transformations

The strategic placement of the chloro and cyano groups allows for two primary classes of reactions: Nucleophilic Aromatic Substitution and Palladium-Catalyzed Cross-Coupling. These methodologies provide access to a vast chemical space for the development of novel molecular entities.

Nucleophilic Aromatic Substitution (SNAr)

SNAr is the most common reaction pathway for this compound. The mechanism involves the attack of a nucleophile on the electron-deficient C2 carbon, forming a negatively charged intermediate (a Meisenheimer complex), followed by the elimination of the chloride ion to restore aromaticity.[10][11]

This reaction is highly versatile and can be performed with a wide range of nucleophiles.

| Nucleophile | Product Type | Typical Conditions | Yields (%) |

| Amines (R-NH₂) | 2-Aminopyrimidines | Heat or Microwave, with or without base (e.g., Et₃N) | Good to Excellent |

| Thiols (R-SH) | 2-Thiopyrimidines | Base (e.g., K₂CO₃), Room Temp to Heat | High |

| Alcohols/Phenols (R-OH) | 2-Alkoxy/Aryloxypyrimidines | Strong Base (e.g., NaH, NaOR), Heat | Moderate to High |

Palladium-Catalyzed Cross-Coupling Reactions

While SNAr is effective, palladium-catalyzed cross-coupling reactions offer a broader scope for forming carbon-carbon and carbon-heteroatom bonds, particularly with substrates that are poor nucleophiles.[12] These reactions typically require a palladium precatalyst, a suitable ligand, a base, and an anhydrous solvent.[12]

The general catalytic cycle involves three key steps:

-

Oxidative Addition : The palladium(0) catalyst inserts into the carbon-chlorine bond.

-

Transmetalation : The organic group from the coupling partner is transferred to the palladium center.

-

Reductive Elimination : The two coupled fragments are eliminated from the palladium, forming the final product and regenerating the palladium(0) catalyst.[13]

Common cross-coupling reactions for this scaffold include:

| Reaction Name | Coupling Partner | Bond Formed | Typical Catalyst/Ligand System |

| Suzuki-Miyaura | Boronic Acids/Esters | C-C (sp²-sp²) | Pd(PPh₃)₄, Pd(OAc)₂ / SPhos, RuPhos |

| Buchwald-Hartwig | Amines, Amides | C-N | Pd₂(dba)₃ / BrettPhos, RuPhos |

| Sonogashira | Terminal Alkynes | C-C (sp²-sp) | Pd(PPh₃)₄ / CuI (co-catalyst) |

Experimental Protocols

The following sections provide generalized experimental procedures for the key transformations of this compound. Researchers should note that optimization of reagents, stoichiometry, temperature, and reaction time is often necessary for specific substrates.

Protocol 1: General Procedure for Nucleophilic Aromatic Substitution with Amines (Amination)

This protocol describes a typical SNAr reaction to synthesize 2-aminopyrimidine derivatives.[3]

-

Preparation : In a suitable reaction vessel (e.g., a sealed tube or round-bottom flask with a condenser), combine this compound (1.0 equiv.), the desired amine (1.1-1.5 equiv.), and a base such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA) (2.0 equiv.).

-

Solvent Addition : Add a suitable solvent such as ethanol, N,N-Dimethylformamide (DMF), or dioxane.

-

Reaction : Heat the reaction mixture to a temperature between 80-120 °C. Alternatively, microwave irradiation can be used to significantly reduce reaction times.

-

Monitoring : Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up : Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, it can be collected by filtration. Otherwise, concentrate the mixture under reduced pressure.

-

Purification : Dilute the residue with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography or recrystallization to yield the desired 2-aminopyrimidine-5-carbonitrile derivative.

Protocol 2: General Procedure for Suzuki-Miyaura Cross-Coupling

This protocol outlines the formation of a C-C bond using a boronic acid coupling partner.[14]

-

Preparation : In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), a palladium precatalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 equiv.).

-

Solvent and Reagent Addition : Add an anhydrous, degassed solvent system, typically a mixture of dioxane and water or DMF.

-

Reaction : Heat the mixture to the desired temperature, typically between 80-110 °C, and stir until the starting material is consumed.

-

Monitoring : Monitor the reaction progress by TLC or LC-MS.

-

Work-up : After cooling to room temperature, dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove the palladium catalyst.

-

Purification : Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Protocol 3: General Procedure for Buchwald-Hartwig Amination

This protocol is an alternative method for C-N bond formation, often effective for less reactive amines.[3][12]

-

Preparation : In an oven-dried Schlenk tube under an inert atmosphere, combine this compound (1.0 equiv.), the palladium precatalyst (e.g., Pd₂(dba)₃, 1-3 mol%), a suitable phosphine ligand (e.g., RuPhos, BrettPhos, 2-6 mol%), and a strong base (e.g., NaOt-Bu or K₃PO₄, 1.5-2.5 equiv.).

-

Solvent and Reagent Addition : Evacuate and backfill the tube with the inert gas several times. Add an anhydrous, deoxygenated solvent (e.g., toluene or dioxane) via syringe, followed by the amine (1.1-1.3 equiv.).

-

Reaction : Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for the required time.

-

Monitoring : Monitor the reaction by TLC or LC-MS.

-

Work-up and Purification : Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent and filter through celite. Wash the filtrate with water and brine, dry the organic phase, and concentrate. Purify the crude product using column chromatography.

Conclusion

This compound is a highly valuable and reactive building block in modern organic synthesis and medicinal chemistry. The electron-deficient nature of the pyrimidine ring, enhanced by the C5-nitrile group, facilitates efficient nucleophilic aromatic substitution at the C2 position. Additionally, the C2-chloro substituent serves as a versatile handle for a variety of palladium-catalyzed cross-coupling reactions. The ability to readily undergo both SNAr and cross-coupling reactions provides chemists with a powerful and flexible toolkit to construct diverse libraries of novel pyrimidine derivatives, paving the way for the discovery of new therapeutic agents and advanced materials.

References

- 1. Pyrimidine: An elite heterocyclic leitmotif in drug discovery-synthesis and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. benchchem.com [benchchem.com]

- 4. zenodo.org [zenodo.org]

- 5. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 2-Chloro-5-pyrimidinecarbonitrile | C5H2ClN3 | CID 21473592 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound | CAS#:1753-50-0 | Chemsrc [chemsrc.com]

- 8. This compound - CAS:1753-50-0 - Abovchem [abovchem.com]

- 9. This compound | 1753-50-0 [chemicalbook.com]

- 10. researchgate.net [researchgate.net]

- 11. gacariyalur.ac.in [gacariyalur.ac.in]

- 12. benchchem.com [benchchem.com]

- 13. mdpi.com [mdpi.com]

- 14. benchchem.com [benchchem.com]

The Versatile Scaffold: 2-Chloropyrimidine-5-carbonitrile in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The pyrimidine ring is a cornerstone of medicinal chemistry, forming the core of numerous therapeutic agents due to its ability to mimic endogenous nucleobases and interact with a wide array of biological targets. Among the plethora of pyrimidine-based building blocks, 2-chloropyrimidine-5-carbonitrile has emerged as a particularly valuable scaffold. Its reactive chlorine atom at the 2-position and the electron-withdrawing nitrile group at the 5-position provide medicinal chemists with a versatile handle for the synthesis of diverse compound libraries with significant potential for therapeutic intervention, particularly in the realm of oncology. This technical guide delves into the potential applications of this compound, focusing on its role in the development of potent kinase inhibitors.

Kinase Inhibition: A Primary Application

Kinases are a class of enzymes that play a pivotal role in cellular signaling pathways by catalyzing the phosphorylation of specific substrates. Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer. The this compound scaffold has proven to be an excellent starting point for the design of inhibitors targeting several key kinases implicated in tumor growth, proliferation, and angiogenesis.

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) Inhibition

VEGFR-2 is a key mediator of angiogenesis, the process of new blood vessel formation, which is crucial for tumor growth and metastasis.[1] Inhibition of VEGFR-2 is a clinically validated anti-cancer strategy. Several studies have demonstrated that derivatives of this compound can potently inhibit VEGFR-2. For instance, a novel series of pyrimidine-5-carbonitrile derivatives bearing benzylidene and hydrazone moieties were synthesized and evaluated as VEGFR-2 inhibitors.[2]

Epidermal Growth Factor Receptor (EGFR) Inhibition

EGFR is another critical receptor tyrosine kinase that, when overexpressed or mutated, can drive tumor cell proliferation and survival.[3] Pyrimidine-5-carbonitrile derivatives have been successfully designed as EGFR inhibitors. In one study, new derivatives were synthesized and showed potent inhibitory activity against EGFR, with one compound exhibiting an IC50 value of 8.29 nM.[4]

Phosphoinositide 3-kinase (PI3K) Inhibition

The PI3K/AKT signaling pathway is a central regulator of cell growth, survival, and metabolism, and its aberrant activation is common in many cancers.[5] Novel pyrimidine-5-carbonitriles have been developed as dual inhibitors of EGFR and PI3K, demonstrating a multi-targeted approach to cancer therapy.[6]

Quantitative Bioactivity Data

The following tables summarize the in vitro inhibitory activities of various kinase inhibitors derived from pyrimidine-5-carbonitrile scaffolds against their target kinases and cancer cell lines.

| Compound ID | Target Kinase | IC50 (nM) | Reference |

| 10b | EGFR | 8.29 ± 0.04 | [4] |

| 11c | VEGFR-2 | 1380 ± 30 | [2] |

| 11e | VEGFR-2 | 610 ± 10 | [2] |

| 12b | VEGFR-2 | 530 ± 70 | [2] |

| 12c | VEGFR-2 | 740 ± 150 | [2] |

| 7c | PI3K (inferred) | Not explicitly stated | [6] |

Table 1: In Vitro Kinase Inhibitory Activity of Pyrimidine-5-carbonitrile Derivatives.

| Compound ID | Cancer Cell Line | Cell Line Type | IC50 (µM) | Reference |

| 10b | HepG2 | Hepatocellular Carcinoma | 3.56 | [4] |

| 10b | A549 | Non-small Cell Lung Cancer | 5.85 | [4] |

| 10b | MCF-7 | Breast Cancer | 7.68 | [4] |

| 9d | HCT-116 | Colon Cancer | >50 | [2] |

| 11e | HCT-116 | Colon Cancer | 1.14 | [2] |

| 12b | HCT-116 | Colon Cancer | 1.25 | [2] |

| 12d | HCT-116 | Colon Cancer | 1.19 | [2] |

| 9d | MCF-7 | Breast Cancer | 10.33 | [2] |

| 11e | MCF-7 | Breast Cancer | 2.53 | [2] |

| 12b | MCF-7 | Breast Cancer | 3.18 | [2] |

| 12d | MCF-7 | Breast Cancer | 2.91 | [2] |

| 4e | Colo 205 | Colon Cancer | 1.66 | [7] |

| 4f | Colo 205 | Colon Cancer | 1.83 | [7] |

| 7c | SNB-75 | CNS Cancer | < 0.01 | [6] |

| 7c | OVCAR-4 | Ovarian Cancer | 0.64 | [6] |

Table 2: In Vitro Cytotoxicity of Pyrimidine-5-carbonitrile Derivatives in Cancer Cell Lines.

Signaling Pathways and Experimental Workflows

To visualize the mechanism of action and the experimental processes involved in the evaluation of these compounds, the following diagrams are provided.

VEGFR-2 signaling pathway and point of inhibition.

PI3K/AKT signaling pathway and point of inhibition.

General experimental workflow for inhibitor development.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the development of kinase inhibitors from a this compound scaffold.

Protocol 1: Synthesis of 2-(Arylamino)-pyrimidine-5-carbonitrile Derivatives

This protocol describes a general procedure for the nucleophilic aromatic substitution of the chlorine atom in this compound with an appropriate aniline.

Materials:

-

This compound

-

Substituted aniline (1.1 equivalents)

-

Solvent (e.g., n-butanol, isopropanol, or N,N-dimethylformamide)

-

Base (e.g., triethylamine or diisopropylethylamine, 2 equivalents)

-

Standard laboratory glassware for organic synthesis

-

Thin-layer chromatography (TLC) plates

-

Column chromatography supplies (silica gel)

-

Rotary evaporator

-

NMR spectrometer, Mass spectrometer, and IR spectrometer for characterization

Procedure:

-

To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.0 mmol).

-

Add the appropriate substituted aniline (1.1 mmol) and the chosen solvent (10 mL).

-

Add the base (2.0 mmol) to the reaction mixture.

-

Heat the mixture to reflux and monitor the reaction progress by TLC.

-

Upon completion, cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

Purify the crude product by column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

-

Combine the fractions containing the pure product and evaporate the solvent.

-

Characterize the final product by ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectroscopy to confirm its structure and purity.

Protocol 2: In Vitro VEGFR-2 Kinase Assay

This protocol outlines a luminescence-based assay to determine the IC50 value of a test compound against VEGFR-2.[8][9][10]

Materials:

-

Recombinant human VEGFR-2 kinase

-

Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

-

ATP solution

-

Substrate (e.g., poly(Glu, Tyr) 4:1)

-

Test compound (serially diluted in DMSO)

-

ADP-Glo™ Kinase Assay Kit (or similar)

-

White, opaque 96-well or 384-well plates

-

Luminometer

Procedure:

-

Prepare a master mix containing kinase buffer, ATP, and the substrate.

-

Add the test compound at various concentrations to the wells of the plate. Include a positive control (no inhibitor) and a negative control (no enzyme).

-

Add the VEGFR-2 enzyme to all wells except the negative control.

-

Initiate the kinase reaction by adding the master mix to all wells.

-

Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

-

Stop the reaction and measure the amount of ADP produced by following the instructions of the ADP-Glo™ Kinase Assay Kit. This typically involves adding a reagent to deplete unused ATP, followed by a second reagent to convert ADP to ATP, which is then used in a luciferase/luciferin reaction to produce a luminescent signal.

-

Measure the luminescence using a plate reader.

-

Calculate the percent inhibition for each concentration of the test compound relative to the positive and negative controls.

-

Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Protocol 3: Cell Viability (MTT) Assay

This protocol describes the MTT assay to evaluate the cytotoxic effects of the synthesized compounds on cancer cell lines.[11][12][13][14]

Materials:

-

Cancer cell line of interest (e.g., HCT-116, MCF-7)

-

Complete cell culture medium

-

96-well cell culture plates

-

Test compound (serially diluted)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

Microplate reader

Procedure:

-

Seed the cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

-

Remove the medium and add fresh medium containing various concentrations of the test compound. Include a vehicle control (e.g., DMSO).

-

Incubate the plate for a specified period (e.g., 48 or 72 hours).

-

After the incubation period, add 10-20 µL of the MTT solution to each well and incubate for another 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

-

Carefully remove the medium containing MTT.

-

Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Gently shake the plate to ensure complete dissolution.

-

Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control.

-

Determine the IC50 value by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Conclusion

This compound is a highly valuable and versatile building block in medicinal chemistry, particularly for the development of kinase inhibitors with anticancer potential. Its reactivity allows for the straightforward synthesis of diverse libraries of compounds targeting key signaling pathways involved in cancer progression. The information and protocols provided in this technical guide offer a solid foundation for researchers and drug development professionals to explore the full potential of this promising scaffold in the ongoing quest for novel and effective cancer therapeutics.

References

- 1. benchchem.com [benchchem.com]

- 2. promega.de [promega.de]

- 3. reactionbiology.com [reactionbiology.com]

- 4. Methods to measure the enzymatic activity of PI3Ks - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. New pyrimidine-5-carbonitrile derivatives as EGFR inhibitors with anticancer and apoptotic activities: design, molecular modeling and synthesis - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. Design, synthesis, and biological evaluation of new pyrimidine-5-carbonitrile derivatives as novel anti-cancer, dual EGFRWT/COX-2 inhibitors with docking studies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. bpsbioscience.com [bpsbioscience.com]

- 10. VEGFR2 (KDR) Kinase Assay Kit - Nordic Biosite [nordicbiosite.com]

- 11. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 12. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]

- 13. MTT (Assay protocol [protocols.io]

- 14. broadpharm.com [broadpharm.com]

The Rising Potential of 2-Chloropyrimidine-5-carbonitrile Derivatives in Drug Discovery: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

The pyrimidine nucleus is a cornerstone in medicinal chemistry, forming the structural basis of nucleic acids and a multitude of therapeutic agents.[1][2] Among its vast array of derivatives, the 2-chloropyrimidine-5-carbonitrile scaffold has emerged as a particularly privileged structure, demonstrating a broad spectrum of biological activities. This technical guide delves into the synthesis, diverse biological functions, and underlying mechanisms of action of these promising compounds, with a focus on their significant potential in anticancer and antiviral therapies.

Synthetic Pathways: Building the Core Scaffold

The synthesis of this compound derivatives typically begins with the construction of a pyrimidine ring, followed by chlorination. A common and efficient route involves the Biginelli or similar multicomponent reactions. For instance, the cyclocondensation of an aldehyde, ethyl cyanoacetate, and urea or thiourea can yield a 2-oxo or 2-thioxo-dihydropyrimidine-5-carbonitrile core. Subsequent reaction with phosphoryl chloride (POCl₃) effectively introduces the chlorine atom at the 2-position, furnishing the key 6-amino-4-aryl-2-chloro-pyrimidine-5-carbonitrile intermediate.[3] This versatile intermediate serves as a launching point for a variety of structural modifications.

Anticancer Activity: A Multi-Targeted Approach

The most extensively studied biological activity of this compound derivatives is their potent anticancer effect, often achieved through the inhibition of key protein kinases involved in cancer cell proliferation, survival, and angiogenesis.[2]

Epidermal Growth Factor Receptor (EGFR) Inhibition

Several derivatives have been designed as potent inhibitors of EGFR, a tyrosine kinase frequently overexpressed in various cancers.[4][5] These compounds act as ATP-mimicking inhibitors, binding to the kinase domain and blocking downstream signaling.[5] Notably, some derivatives exhibit activity against both wild-type (EGFRWT) and mutant forms like EGFRT790M, which is associated with acquired resistance to first-generation EGFR inhibitors.[5][6]

The inhibition of the EGFR pathway disrupts signals that promote cell growth and proliferation, ultimately leading to cell cycle arrest and apoptosis.

| Compound | Target | Cell Line | IC₅₀ (µM) | Reference |

| 10b | EGFR | HepG2 | 3.56 | [4] |

| 10b | EGFR | A549 | 5.85 | [4] |

| 10b | EGFR | MCF-7 | 7.68 | [4] |

| 10b | EGFR Kinase | - | 0.00829 | [4] |

| 11b | EGFRWT Kinase | - | 0.09 | [5] |

| 11b | EGFRT790M Kinase | - | 4.03 | [5] |

| 11b | EGFR | HCT-116 | 3.37 | [5] |

| 11b | EGFR | HepG-2 | 3.04 | [5] |

| 7c | EGFRT790M Kinase | - | 0.08 | [6] |

| 7c | EGFRWT Kinase | - | 0.13 | [6] |

| 7c | EGFR | SNB-75 | < 0.01 | [6] |

| 7c | EGFR | OVCAR-4 | 0.64 | [6] |

Dual Kinase Inhibition: PI3K/mTOR and VEGFR-2

To combat drug resistance and enhance efficacy, dual inhibitors targeting multiple pathways have been developed. Derivatives of this compound have shown potent dual inhibitory activity against the PI3K/mTOR pathway and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2).[7][8][9]

The PI3K/AKT/mTOR pathway is a critical regulator of cell growth, survival, and metabolism, and its dysregulation is common in cancer.[9] VEGFR-2 is a key mediator of angiogenesis, the process of forming new blood vessels that tumors need to grow. By simultaneously blocking these pathways, these compounds can stifle tumor growth and cut off its blood supply.

| Compound | Target | Cell Line | IC₅₀ (µM) | Reference |

| 11e | VEGFR-2 Kinase | - | 0.61 | [7] |

| 12b | VEGFR-2 Kinase | - | 0.53 | [7] |

| 12c | VEGFR-2 Kinase | - | 0.74 | [7] |

| 9d | VEGFR-2 | HCT-116 | 1.14 | [7] |

| 11e | VEGFR-2 | HCT-116 | 2.51 | [7] |

| 12b | VEGFR-2 | MCF-7 | 4.35 | [7] |

| 7f | PI3Kδ | - | 6.99 | [9] |

| 7f | PI3Kγ | - | 4.01 | [9] |

| 7f | AKT-1 | - | 3.36 | [9] |

| 12b | PI3Kα | - | 0.23 | [8] |

| 12d | PI3Kα | - | 0.35 | [8] |

| 12b | mTOR | - | 0.83 | [8] |

| 12d | mTOR | - | 2.85 | [8] |

Other Anticancer Mechanisms

Beyond specific kinase inhibition, these derivatives induce apoptosis (programmed cell death) and cause cell cycle arrest, typically at the G2/M or S phase.[4][5][7][9] Studies have shown that treatment with these compounds leads to an increase in the expression of pro-apoptotic proteins like caspase-3.[5][10]

Antiviral and Antimicrobial Activities

While anticancer applications are dominant, the pyrimidine-5-carbonitrile scaffold is also being explored for other therapeutic areas. Certain derivatives have demonstrated antiviral activity against a range of viruses, including Human Coronaviruses (HCoV-229E and HCoV-OC43).[11][12] The mechanism often involves inhibiting viral replication or entry processes.[11][13] Additionally, some compounds have shown promising antibacterial and antifungal properties against various pathogenic strains.[3][14][15][16]

| Compound | Activity | Target Organism | Metric | Value | Reference |

| Compound 1 | Antiviral | VEEV | EC₅₀ | < 15 µM | [13] |

| Compound 1 | Antiviral | pVSV-luc | EC₅₀ | 0.19 µM | [13] |

| Compound 1 | Antiviral | EBOV-GFP | EC₅₀ | 0.30 µM | [13] |

| 7a, 7b, 7f | Antiviral | HCoV-229E, HCoV-OC43 | - | Intriguing Activity | [11] |

| 3a, 3b, 3d, 4a-d | Antimicrobial | S. aureus, B. subtilis, E. coli | - | Excellent Activity | [3] |

| 9c, 10b | Antimicrobial | C. albicans, A. flavus | - | Excellent Activity | [3] |

Experimental Protocols

Reproducibility and validation are paramount in drug discovery. Below are summarized methodologies for key experiments cited in the evaluation of this compound derivatives.

In Vitro Cytotoxicity Assessment (MTT Assay)

The antiproliferative activity of the synthesized compounds is commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

-

Cell Seeding: Cancer cells (e.g., HCT-116, MCF-7, HepG2) are seeded in 96-well plates at a specific density and allowed to adhere overnight.[7]

-

Compound Treatment: Cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48-72 hours).[17]

-

MTT Addition: MTT solution is added to each well and incubated, allowing viable cells to metabolize the MTT into formazan crystals.

-

Solubilization: The formazan crystals are dissolved using a solubilizing agent, such as DMSO.[15]

-

Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a specific wavelength. The cell viability is calculated relative to untreated control cells, and the IC₅₀ (concentration inhibiting 50% of cell growth) is determined.[7]

Kinase Inhibition Assays

-

ELISA-based Kinase Assay (e.g., for VEGFR-2): This method quantifies the inhibitory effect on kinase activity. The assay typically involves incubating the kinase, a substrate, ATP, and the test compound in a microplate. The amount of phosphorylated substrate is then detected using a specific antibody and a colorimetric or fluorometric readout. IC₅₀ values are calculated from dose-response curves.[7]

-

Homogeneous Time-Resolved Fluorescence (HTRF) Assay (e.g., for EGFR): This is a highly sensitive assay used to measure kinase activity. It relies on the fluorescence resonance energy transfer (FRET) between a donor and an acceptor molecule. Inhibition of the kinase reduces the phosphorylation of the substrate, leading to a decrease in the HTRF signal.[5]

Cell Cycle Analysis via Flow Cytometry

This technique determines the effect of a compound on the progression of the cell cycle.

-

Treatment: Cells are treated with the compound of interest for a set duration (e.g., 24-48 hours).

-

Harvesting and Fixation: Cells are harvested, washed, and fixed, typically with cold ethanol.

-

Staining: The fixed cells are treated with RNase and stained with a fluorescent DNA-binding dye, such as propidium iodide (PI).

-

Analysis: The DNA content of individual cells is measured by a flow cytometer. The distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M) is then analyzed.[8]

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Treatment and Harvesting: Cells are treated with the test compound and then harvested.

-

Staining: Cells are resuspended in a binding buffer and stained with Annexin V-FITC (which binds to phosphatidylserine on the outer leaflet of the cell membrane in early apoptotic cells) and Propidium Iodide (PI, which enters cells with compromised membranes, indicating late apoptosis or necrosis).

-

Analysis: The stained cells are analyzed by flow cytometry to quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, necrotic).[8]

Conclusion

Derivatives based on the this compound scaffold represent a highly versatile and potent class of compounds with significant therapeutic potential. Their demonstrated ability to inhibit multiple key targets in cancer progression, such as EGFR, VEGFR-2, and the PI3K/mTOR pathway, makes them exceptional candidates for the development of next-generation anticancer agents. Furthermore, their emerging antiviral and antimicrobial activities warrant deeper investigation. The synthetic accessibility of the core and the potential for diverse functionalization provide a robust platform for further structure-activity relationship studies, paving the way for the discovery of novel, highly effective drug candidates.

References